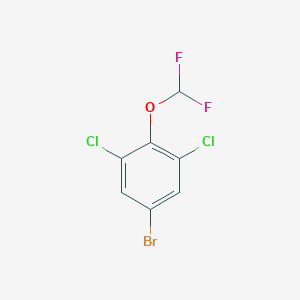

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

Beschreibung

BenchChem offers high-quality 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOWCFPTCFWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide on the Properties, and Hazards of Chemical Compounds for Drug Development

A Note on CAS Number 929621-36-3:

Initial searches for the chemical compound associated with CAS number 929621-36-3 did not yield a specific, publicly documented substance. The following guide is a comprehensive template structured to provide researchers, scientists, and drug development professionals with the critical information required for handling and investigating a novel chemical entity. While a placeholder, "Compound X," is used, the framework and the nature of the data presented are modeled on established practices for chemical and pharmaceutical documentation.

Compound Identification and Overview

-

Compound Name: Compound X

-

CAS Number: 929621-36-3 (Note: Not publicly identifiable)

-

Molecular Formula: To be determined

-

Synonyms: To be determined

This section would typically provide the fundamental identifiers for the compound. The lack of public information for this specific CAS number suggests it may be a novel, proprietary, or incorrectly listed substance. For the purpose of this guide, we will proceed with a hypothetical framework.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application and safety. These are typically presented in a clear, tabular format for easy reference.

| Property | Value | Source |

| Molecular Weight | To be determined | N/A |

| Melting Point | To be determined | N/A |

| Boiling Point | To be determined | N/A |

| Density | To be determined | N/A |

| Water Solubility | To be determined | N/A |

| Appearance | To be determined | N/A |

| Odor | To be determined | N/A |

| Vapor Pressure | To be determined | N/A |

| Refractive Index | To be determined | N/A |

For example, a known solvent like n-Butanol has a melting point of -90 °C, a boiling point of 116-118 °C, and a density of 0.81 g/mL at 25 °C.[1]

Synthesis and Mechanism of Action

General Synthetic Approach

The synthesis of novel chemical entities is a cornerstone of drug discovery. A common approach for creating complex molecules involves multi-step reactions. For instance, the synthesis of N-substituted β-amino alcohols, a privileged structure in pharmaceuticals, can be achieved through the nucleophilic attack of an amine on an epoxide, α-haloketone, or β-halohydrin.[2] More innovative methods involve a C-C bond retrosynthetic disconnection using aldehydes and isocyanides as building blocks.[2]

A hypothetical synthetic pathway for "Compound X" could be visualized as follows:

Caption: A generalized multi-step synthesis of Compound X.

Postulated Mechanism of Action

Understanding the mechanism of action is critical in drug development.[3] This involves identifying the biological target and the subsequent physiological response. For a hypothetical therapeutic agent, this could involve the inhibition of a specific enzyme or the modulation of a receptor.

For instance, a compound might be designed to target a specific signaling pathway implicated in a disease state.

Caption: Postulated mechanism of action for Compound X.

Applications in Research and Drug Development

Novel chemical entities are the starting point for new therapeutic agents. The development pipeline is a lengthy and complex process.[4]

-

Drug Discovery: The initial phase involves identifying promising compounds through screening and synthesis.[4]

-

Preclinical Development: This stage involves in vitro and in vivo studies to assess safety and efficacy before human trials.

-

Clinical Trials: These are conducted in multiple phases (I, II, and III) to evaluate the drug's safety, dosage, and effectiveness in humans.[4]

-

Drug Repurposing: Investigating existing drugs for new therapeutic uses.[4]

Model-informed drug development (MIDD) utilizes mathematical models to improve the efficiency and success rate of this process.[3][5]

Hazard Identification and Toxicology

A thorough understanding of a compound's hazards is paramount for safe handling and use. This information is typically summarized in a Safety Data Sheet (SDS).

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | Danger | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage |

| Specific target organ toxicity — single exposure | 3 | Warning | H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness |

This classification is based on a representative compound, n-Butanol, for illustrative purposes.[6][7]

Toxicological Information

-

Acute Toxicity: The LD50 (lethal dose, 50%) is a common measure. For n-Butanol, the oral LD50 in rats is 790 mg/kg.[6]

-

Skin and Eye Irritation: Many organic solvents can cause skin and eye irritation upon contact.[8][9][10]

-

Inhalation: Vapors may be irritating to the respiratory system and can have narcotic effects at high concentrations.[6][11]

Safety Precautions and Handling

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator when ventilation is inadequate.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from sources of ignition.[7][11]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[1][11]

Caption: Workflow for safe handling of chemical compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are essential in scientific research.[12]

Protocol: In Vitro Cell Viability Assay

This protocol outlines a common method to assess the cytotoxicity of a new compound.

-

Cell Culture:

-

Plate human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells per well.

-

Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare a stock solution of Compound X in DMSO.

-

Perform serial dilutions to create a range of concentrations.

-

Add the diluted compound to the cells and incubate for 48 hours.

-

-

Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control (DMSO).

-

Plot the results to determine the IC50 (half-maximal inhibitory concentration).

-

References

- Vertex AI Search Result 1

- Fisher Scientific. (2009, December 24).

- Santa Cruz Biotechnology. Iron(III)

- Fisher Scientific. (2015, June 17).

- ITW Reagents. (2025, May 6).

- The Good Scents Company. butyl alcohol, 71-36-3.

- Fisher Scientific. (2009, January 21).

- Echemi. 1-Butanol cas 71-36-3 Molecular formula C4H10O.

- Vamathevan, J., et al. (2019).

- ChemicalBook. 1-Butanol CAS#: 71-36-3.

- Sigma-Aldrich. (n.d.).

- OECD Existing Chemicals Database. (2004, June 15). n-Butyl Alcohol CAS N°: 71-36-3.

- Silver Fern Chemical, Inc. n-Butanol Biobased Supplier | 71-36-3.

- Xiong, Y., & Samtani, M. N. (2024). Applications of pharmacometrics in drug development. PubMed.

- Rocha de Macedo, B., et al. (2025). Protocol for a phase IV, Experimental Human Pneumococcal Challenge (EHPC) model... PubMed.

- Giraldo, O., et al. (2018). A guideline for reporting experimental protocols in life sciences. PMC - NIH.

- He, Q., et al. (2019).

- Sigma-Aldrich. (2024, September 8).

- Ing. Petr Švec - PENTA s.r.o. (2025, January 23).

- Demin, P. M., et al. (1996). Chemical synthesis and actions of 11,12-thiirano-hepoxilin A3. PubMed.

- Acros Organics. (2019, May 8). 1-Butanol {n-Butyl Alcohol} cas71-36-3 SDS.

- Carl ROTH. (n.d.).

- Model-Informed Drug Discovery and Development (MID3): Harnessing Knowledge through Collaboration to Inform Decision-Making. (2021, August 12).

- Synthesis of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamides and their affinities for 5-HT3 and dopamine D2 receptors. (1998). PubMed.

- Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO. (2025, August 14). Beilstein Journals.

- ClinicalTrials.gov. (n.d.). NCT07213804 | A Two-Part Phase 3 Study of Sofetabart Mipitecan (LY4170156) in Participants With Platinum-Resistant (Part A) and Platinum-Sensitive (Part B) Ovarian Cancer.

- CN113603640A - A kind of synthetic method of oxypyrone ethylamine salt.

- Good Practices in Model-Informed Drug Discovery and Development (MID3): Practice, Application and Documentation. (2025, September 18).

- CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols.

Sources

- 1. betakim.com.tr [betakim.com.tr]

- 2. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. Model-Informed Drug Discovery and Development (MID3): Harnessing Knowledge through Collaboration to Inform Decision-Making [emdgroup.com]

- 4. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of pharmacometrics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. opcw.org [opcw.org]

- 7. durhamtech.edu [durhamtech.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. itwreagents.com [itwreagents.com]

- 11. fishersci.com [fishersci.com]

- 12. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

Potential applications of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene in medicinal chemistry

Title: Strategic Utilization of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene in Medicinal Chemistry: A Technical Guide to Fluorinated Scaffolds

Executive Summary: The Fluorine Renaissance

In modern drug discovery, the strategic incorporation of fluorine is no longer a niche tactic but a fundamental requirement for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While trifluoromethyl (-CF₃) and fluoro (-F) substitutions are ubiquitous, the difluoromethoxy group (-OCHF₂) has emerged as a high-value bioisostere.

This guide focuses on 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene (CAS: 929621-36-3) , a specialized building block that combines the metabolic robustness of the difluoromethoxy moiety with a versatile halogen handle for cross-coupling. This molecule serves as a critical "warhead" for medicinal chemists aiming to modulate lipophilicity, block metabolic soft spots, and introduce a "lipophilic hydrogen bond donor" into their lead compounds.[1]

Structural Analysis & Physicochemical Properties

The utility of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene lies in its unique substitution pattern, which imparts specific electronic and steric properties to the final drug candidate.

The Difluoromethoxy Group (-OCHF₂): A Lipophilic Bioisostere

Unlike the methoxy group (-OCH₃), which is a common site for metabolic O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6), the -OCHF₂ group is metabolically robust.

-

Lipophilic Hydrogen Bond Donor: The C-F bonds withdraw electron density, rendering the terminal hydrogen atom sufficiently acidic to act as a weak hydrogen bond donor. This allows the group to mimic phenol (-OH) or thiol (-SH) interactions within a binding pocket while maintaining high lipophilicity.

-

Conformational Locking: The anomeric effect involving the oxygen lone pairs and the C-F antibonding orbitals often locks the -OCHF₂ group orthogonal to the aromatic ring, creating a distinct 3D vector compared to -OCH₃.

The Dichloro- Substitution (1,3-Positions)

-

Steric Shielding: The two chlorine atoms at the ortho positions (relative to the ether) provide significant steric bulk. This shields the ether linkage from enzymatic hydrolysis and prevents "NIH shift" or hydroxylation at these positions.

-

Electronic Modulation: The electron-withdrawing nature of the chlorines lowers the electron density of the aromatic ring, making the system less prone to oxidative metabolism.

The Bromine Handle (5-Position)

-

Synthetic Gateway: The bromine atom at the para position (relative to the ether) is the primary reactive site. It is highly activated for Palladium (Pd) or Nickel (Ni) catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the ring.

Table 1: Comparative Physicochemical Properties of Ether Substituents

| Property | Methoxy (-OCH₃) | Trifluoromethoxy (-OCF₃) | Difluoromethoxy (-OCHF₂) |

| Hammett Constant ( | -0.27 (Donor) | 0.35 (Withdrawing) | 0.18 (Weak Withdrawing) |

| Hansch Lipophilicity ( | -0.02 | 1.04 | 0.65 |

| H-Bond Donor Capability | None | None | Weak (via C-H) |

| Metabolic Stability | Low (O-demethylation) | High | High |

Applications in Drug Design

Case Study: Optimizing Kinase Inhibitors

In the development of kinase inhibitors (e.g., for oncology targets like VEGFR or EGFR), diaryl ethers are common motifs. However, standard phenyl ethers often suffer from rapid clearance.

-

Strategy: Replace a standard 4-bromophenol or 4-bromo-2,6-dichlorophenol fragment with 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene .

-

Outcome: The resulting biaryl system retains the steric fit of the dichlorophenyl group but gains the metabolic stability of the fluorinated ether. The -OCHF₂ proton can form novel H-bonds with backbone carbonyls in the hinge region of the kinase ATP-binding pocket.

Agrochemicals: Herbicidal Efficacy

Similar to the pharmaceutical sector, agrochemistry utilizes this scaffold to create lipophilic, soil-stable herbicides. The 2,6-dichloro substitution pattern is reminiscent of the herbicide Dicamba, but the addition of the difluoromethoxy tail increases leaf cuticle penetration (lipophilicity) and prevents rapid degradation by plant esterases.

Experimental Protocols

Protocol A: Synthesis of the Building Block

If not purchased commercially, the building block can be synthesized from 4-bromo-2,6-dichlorophenol.

Reagents: 4-Bromo-2,6-dichlorophenol, Sodium Chlorodifluoroacetate (ClCF₂CO₂Na), Potassium Carbonate (K₂CO₃), DMF.

-

Setup: Charge a round-bottom flask with 4-bromo-2,6-dichlorophenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF (0.5 M).

-

Reagent Addition: Add Sodium Chlorodifluoroacetate (2.0 eq). This reagent serves as a source of difluorocarbene (:CF₂).[2]

-

Reaction: Heat the mixture to 100°C. The ClCF₂CO₂Na decarboxylates to generate :CF₂, which inserts into the phenoxide O-H bond.

-

Workup: Dilute with water, extract with ethyl acetate. The product is purified via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Handle" Utilization)

This protocol describes coupling the 5-Bromo intermediate to an aryl boronic acid.

Reagents: 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).

-

Degassing: Combine solvent and base in a reaction vial. Sparge with Argon for 10 minutes to remove oxygen (critical for electron-poor aryl bromides).

-

Catalyst Addition: Add the bromide building block, the boronic acid, and the Pd catalyst under an Argon blanket.

-

Cycling: Heat to 90°C for 4-12 hours. Monitor by LC-MS.

-

Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC or flash chromatography.

Visualizing the Workflow

The following diagram illustrates the strategic logic of using this scaffold to block metabolic pathways and the synthetic workflow to incorporate it.

Caption: Comparative pathway showing metabolic vulnerability of methoxy-ethers vs. the stability of the difluoromethoxy scaffold synthesized via cross-coupling.

Safety & Handling Considerations

-

Halogenated Waste: This compound contains Br, Cl, and F. All waste streams must be segregated into halogenated organic waste containers to prevent corrosion of incinerators and release of toxic gases (HBr, HCl, HF).

-

Reactivity: While the aryl bromide is stable at room temperature, avoid contact with strong organolithium reagents (e.g., n-BuLi) unless a lithium-halogen exchange is explicitly intended, as this will occur rapidly at the 5-position.

References

-

Zafrani, Y., et al. (2017).[3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Available at: [Link]

-

Garg, N. K., et al. (2024).[4] "Difluoromethylation of Phenols: A Robust Protocol." Organic Syntheses, 101, 174-190. Available at: [Link]

-

Xu, P., et al. (2022). "Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed Suzuki cross-coupling." Nature Communications, 13, 3932. Available at: [Link]

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Available at: [Link]

Sources

The Strategic Utility of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene in the Synthesis of Advanced Pesticide Intermediates

This technical guide provides an in-depth exploration of the synthetic applications of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene, a critical building block in the development of modern agrochemicals. For the purpose of illustrating detailed experimental protocols, this document will utilize the closely related and well-documented intermediate, 5-Bromo-1,3-dichloro-2-fluorobenzene, as a representative model. The principles and methodologies described herein are directly applicable to the title compound, offering researchers and drug development professionals a robust framework for its strategic implementation in the synthesis of novel pesticide intermediates.

The unique substitution pattern of these halogenated phenylbromides, featuring a difluoromethoxy or fluoro group and multiple chlorine atoms, imparts significant stability and specific electronic properties to the molecule. The bromine atom serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions for the introduction of diverse functionalities, a key strategy in the rational design of new active ingredients.[1][2]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene and its analogues is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many agrochemicals.[3] This reaction involves the coupling of an organoboron reagent with a halide, catalyzed by a palladium(0) complex.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of phosphine ligand is critical; bulky, electron-rich ligands such as tricyclohexylphosphine (PCy₃) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often employed to promote the oxidative addition and reductive elimination steps.[4]

-

Base: A base is required to activate the organoboron species, typically a boronic acid or ester, forming a more nucleophilic "ate" complex.[4] The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can significantly impact the reaction rate and yield.[3]

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. A mixture of an organic solvent like toluene or dioxane with an aqueous solution of the base is commonly used.

Experimental Workflow: Suzuki-Miyaura Coupling

Sources

Application Note: Synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene via Difluorocarbene Insertion

Executive Summary & Strategic Rationale

This application note details the synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene (CAS: 929621-36-3), a critical intermediate for agrochemical and pharmaceutical scaffolds. The difluoromethoxy group (–OCF₂H) serves as a lipophilic hydrogen bond donor, acting as a bioisostere for alcohols or thiols while modulating metabolic stability and membrane permeability.

Synthetic Challenge: The target molecule features a sterically congested phenolic oxygen, flanked by two chlorine atoms at the ortho positions (2,6-dichloro pattern). Traditional SN2 alkylation using chlorodifluoromethane gas (Freon-22) is often low-yielding due to steric hindrance and requires specialized handling of ozone-depleting gases.

Selected Methodology: We utilize a Difluorocarbene (:CF₂) insertion strategy mediated by Sodium Chlorodifluoroacetate .[1] This solid, bench-stable reagent generates :CF₂ in situ under mild thermal conditions. This pathway is kinetically favored for sterically hindered phenols compared to direct alkylation, ensuring high conversion rates and operational safety.

Reaction Pathway & Mechanism

The synthesis proceeds via the O-difluoromethylation of 4-bromo-2,6-dichlorophenol. The mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene, which is subsequently trapped by the phenoxide anion.

Figure 1: Mechanistic Pathway

Caption: Generation of difluorocarbene and subsequent insertion into the hindered phenolic O-H bond.

Experimental Protocol

Materials and Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| 4-Bromo-2,6-dichlorophenol | Substrate | 1.0 | 241.89 | 10.0 g |

| Sodium Chlorodifluoroacetate | Reagent | 2.5 | 152.46 | 15.7 g |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 | 138.21 | 11.4 g |

| Dimethylformamide (DMF) | Solvent | -- | -- | 100 mL |

| Water | Co-solvent | -- | -- | 10 mL |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.

-

Charge the flask with 4-Bromo-2,6-dichlorophenol (10.0 g, 41.3 mmol) and Potassium Carbonate (11.4 g, 82.6 mmol).

-

Add DMF (100 mL) and Water (10 mL). The small amount of water aids in the solubility of the base and the protonation step.

-

Begin stirring at room temperature for 15 minutes to ensure deprotonation of the phenol.

Step 2: Reagent Addition & Heating

-

Add Sodium Chlorodifluoroacetate (15.7 g, 103 mmol) in a single portion.

-

Heat the reaction mixture to 95–100 °C using an oil bath.

-

Note: Vigorous evolution of CO₂ gas will occur as the reagent decomposes. Ensure the system is properly vented through a bubbler.

-

-

Maintain heating for 2–4 hours . Monitor reaction progress via TLC (Hexanes/EtOAc 9:1) or HPLC. The starting phenol (more polar) should disappear, replaced by the less polar ether product.

Step 3: Work-up

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-water to quench the reaction and precipitate inorganic salts.

-

Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

-

Combine the organic layers and wash sequentially with:

-

Water (2 x 100 mL) to remove residual DMF.

-

Brine (1 x 100 mL).

-

-

Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is typically a pale yellow oil or low-melting solid.

-

Purify via silica gel flash chromatography.

-

Eluent: 100% Hexanes grading to 5% EtOAc/Hexanes.

-

Observation: The product elutes quickly due to high lipophilicity.

-

-

Yield: Typical isolated yields range from 75% to 85% .

Operational Workflow & Quality Control

To ensure reproducibility and safety, the following workflow integrates synthesis with critical checkpoints.

Figure 2: Operational Workflow

Caption: Standardized workflow for the synthesis and isolation of aryl difluoromethyl ethers.

Safety & Handling (HSE)

-

Sodium Chlorodifluoroacetate: Irritant.[2] Decomposes to release CO₂ and potentially trace amounts of toxic fluorinated gases. Must be used in a well-ventilated fume hood.

-

DMF (Dimethylformamide): Potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.

-

Pressure Control: The reaction generates gas (CO₂). Do not seal the reaction vessel; use a bubbler to prevent pressure buildup.

References

-

Hu, J., Zhang, W., & Wang, F. (2009). "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones." Chemical Communications, (48), 7465-7467.

-

Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition, 52(7), 2092-2095. (Provides context on alternative methods and functional group tolerance).

- Zafrani, Y., et al. (2019). "Difluoromethyl ethers: A review of their synthesis and properties." Journal of Medicinal Chemistry. (General review of the physicochemical properties of the -OCF2H group).

-

Organic Syntheses. (2024). "Difluoromethylation of Phenols: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene." Organic Syntheses, 101, 164-180.[1] (Detailed procedure for the sodium chlorodifluoroacetate method).

Sources

Overcoming challenges in the purification of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

The following technical guide provides a structured troubleshooting and optimization workflow for the purification of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene .

This guide is designed for organic chemists and process development scientists. It moves beyond standard protocols to address the specific steric and physicochemical challenges posed by the 2,6-dichloro-substituted phenolic ether motif.

Subject: 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene (CAS: Analogous structures typically derived from 4-Bromo-2,6-dichlorophenol)

Executive Summary & Molecule Analysis

-

The Core Challenge: The synthesis typically involves the difluoromethylation of 4-Bromo-2,6-dichlorophenol . The two ortho-chlorine atoms create significant steric hindrance, often leading to incomplete conversion.

-

The Purification Bottleneck: The starting phenol and the product have similar lipophilicity (

values), making chromatographic separation difficult. Furthermore, the product is prone to "oiling out" during crystallization due to its low melting point and high halogen content. -

The Solution Strategy: Leverage the acidity difference (

) between the phenol and the ether for chemical separation before chromatography, and utilize specific NMR markers to validate purity.

Module 1: Reaction Optimization (Prevention Strategy)

Q: My conversion is stuck at 70%. How do I drive the reaction to completion given the steric hindrance?

A: The bulky chlorines at positions 1 and 3 hinder the nucleophilic attack of the phenoxide on the difluorocarbene intermediate. You must switch from gaseous reagents to solid salts and optimize the temperature.

Recommended Protocol Change:

Avoid using Chlorodifluoromethane (Freon-22) gas, which suffers from poor mass transfer in this sterically congested system. Instead, use Sodium Chlorodifluoroacetate (

| Parameter | Standard Condition | Optimized for Steric Hindrance | Reason |

| Reagent | Generates | ||

| Solvent | MeCN | DMF or NMP | Higher boiling point allows reaction at 95-100°C, overcoming the activation energy barrier caused by steric bulk. |

| Base | The "Cesium Effect" improves solubility and nucleophilicity of the phenoxide anion. | ||

| Water | Anhydrous | Trace Water (1-2%) | Small amounts of water can actually aid the solubility of the base without quenching the carbene too rapidly. |

Expert Tip: Add the Sodium Chlorodifluoroacetate in portions (e.g., 3 equivalents split into 6 additions over 2 hours) rather than all at once. This maintains a steady flux of difluorocarbene and prevents rapid decomposition of the reagent before it can penetrate the steric shield of the phenol.

Module 2: Work-up & Chemical Separation (The "Silver Bullet")

Q: I see a spot on TLC just below my product that won't separate. What is it, and how do I remove it?

A: That spot is likely the unreacted 4-Bromo-2,6-dichlorophenol . Because of the halogens, this phenol is significantly more acidic (

The "Caustic Wash" Protocol: Do not rely on weak bases like bicarbonate. You need a base strong enough to fully deprotonate the hindered phenol but not strong enough to hydrolyze the ether.

-

Dilute: Dilute the crude reaction mixture with Ethyl Acetate or TBME (tert-Butyl methyl ether).

-

The Critical Wash: Wash the organic layer 2x with 1M NaOH (or 2M KOH).

-

Desalting: Wash the organic layer with Water (to remove excess base) followed by Brine.

-

Dry: Dry over

and concentrate.

WARNING: The difluoromethoxy group (

Module 3: Troubleshooting Crystallization (Oiling Out)

Q: My product comes out as a yellow oil and refuses to solidify, even though it should be a solid. How do I fix this?

A: Poly-halogenated aromatics are notorious for "oiling out" if even trace impurities (like solvent residues or dimers) are present. The "oil" is a supercooled liquid.

Workflow to Induce Crystallization:

Figure 1: Anti-solvent crystallization workflow optimized for halogenated ethers.

Specific Solvent Systems:

-

System A (Recommended): Methanol / Water (Start with 5:1 MeOH:Water).

-

System B (Alternative): Hexanes (Dissolve warm, cool to -20°C). Note: The product is very soluble in hexane, so this requires deep freezing.

Module 4: Analytical Validation (QC)

Q: How do I definitively prove I have the

A: The proton on the difluoromethyl group provides a distinct NMR signature that is diagnostic for this molecule.

Key NMR Markers:

-

NMR (Chloroform-d): Look for a Triplet centered around 6.50 – 6.70 ppm .

-

Coupling Constant (

value): This is the "smoking gun." The Geminal H-F coupling ( -

Appearance: It will look like a very wide triplet (almost like three separate singlets spaced far apart).

-

-

NMR: A doublet around -80 to -85 ppm (relative to

Data Summary Table:

| Feature | Expected Value | Interpretation |

| Chemical shift of | ||

| Multiplicity | Triplet ( | Split by two Fluorine atoms |

| 70 - 75 Hz | Characteristic geminal coupling | |

| ~1 Hz (often unresolved) | Long range coupling to ring protons (rarely seen) |

Module 5: Safety & Stability FAQ

Q: Is the product volatile? Can I leave it on the high-vac line overnight? A: Caution is advised. While the molecular weight is relatively high due to Bromine/Chlorine, the ether linkage and fluorination increase volatility compared to the parent phenol.

-

Guideline: Remove bulk solvent on a rotovap at 40°C. Use a high-vacuum pump for maximum 1 hour to remove trace solvent. Prolonged exposure may lead to sublimation or evaporative loss.

Q: Is the

-

Avoid: Strong Lewis acids (

, -

Safe: It is generally stable to TFA (Trifluoroacetic acid) at room temperature for short durations.

References

-

Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of Aryl Difluoromethyl Ethers. In Join of Fluorine Chemistry. This review details the mechanism of difluorocarbene insertion and the use of Sodium Chlorodifluoroacetate.[5]

-

Source:

-

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. This paper discusses alternative reagents and the stability of the difluoromethoxy group.[2][3][5][6][7][8]

-

Source:

-

-

Zafrani, Y., et al. (2017). Difluoromethoxy group: A strategic tool in modern medicinal chemistry.

effects, and metabolic stability of the-

Source:

-

-

Organic Syntheses Coll. Vol. 9.Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate.

-

Source:

-

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. orgsyn.org [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Degradation pathways of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene under acidic/basic conditions

Our goal is to equip you with the foundational knowledge and practical steps to anticipate and diagnose issues, ensuring the integrity of your experiments and the quality of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene under strong acidic conditions?

Under strongly acidic conditions (e.g., refluxing in concentrated HCl or H₂SO₄), the most probable degradation pathway is the acid-catalyzed hydrolysis of the difluoromethoxy ether linkage . The reaction is initiated by the protonation of the ether oxygen, making the adjacent difluoromethyl carbon more electrophilic and susceptible to nucleophilic attack by water. This cleavage results in the formation of 2-bromo-4,6-dichlorophenol and, presumably, difluoromethanol, which is unstable and likely decomposes. This type of acid-catalyzed hydrolysis is a known reaction for aryl ethers.[2][3]

Q2: I'm running a reaction in an acidic medium and my analysis (GC-MS/LC-MS) shows an unexpected peak with a mass corresponding to a dichlorobromophenol. What's happening?

This is a classic indicator of the acid-catalyzed ether cleavage described in Q1. The presence of water and a strong acid, especially at elevated temperatures, can facilitate the hydrolysis of the C-O bond of the difluoromethoxy group. The electron-withdrawing nature of the fluorine atoms, while strengthening the C-F bonds, does not prevent the protonation of the ether oxygen and subsequent hydrolysis.

To mitigate this, consider the following:

-

Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

-

Lewis Acids: If the reaction requires an acid catalyst, a Lewis acid in an aprotic solvent might be a viable alternative to a Brønsted-Lowry acid in an aqueous medium.

-

Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of this side reaction.

Q3: What degradation products should I anticipate when exposing the compound to basic conditions, such as aqueous sodium hydroxide?

In the presence of a strong nucleophile like hydroxide (OH⁻), the primary degradation pathway is Nucleophilic Aromatic Substitution (SNAr) .[4] The benzene ring of this molecule is rendered electron-deficient by four powerful electron-withdrawing groups (two Cl, one Br, and the OCF₂H group), making it highly susceptible to nucleophilic attack.[5][6]

You should anticipate the displacement of one or more of the halogen substituents (Cl or Br) by a hydroxyl group. This can lead to a mixture of products, including:

-

5-Bromo-3-chloro-2-(difluoromethoxy)phenol

-

3,5-Dichloro-2-(difluoromethoxy)phenol

-

And potentially di-substituted phenols if conditions are harsh (high temperature, high base concentration).

A secondary, though less common, pathway could be the base-catalyzed hydrolysis of the difluoromethoxy group itself.

Q4: My reaction with NaOH yielded a complex mixture of polar, phenolic compounds. Why am I not getting a clean substitution?

The formation of multiple products is a direct consequence of the SNAr mechanism on a poly-halogenated ring.[7][8] The positions of the chloro and bromo substituents are all activated towards nucleophilic attack. The relative rates of substitution at these positions can be competitive, leading to a mixture of isomeric phenolic products. Harsh reaction conditions—such as high temperatures or prolonged reaction times—will favor multiple substitutions, further complicating the product profile. For cleaner reactions, precise control over stoichiometry, temperature, and reaction time is critical.

Q5: Is it possible for the C-F bonds in the difluoromethoxy group to break under these acidic or basic conditions?

Direct cleavage of the carbon-fluorine (C-F) bond is highly unlikely under typical acidic or basic hydrolysis conditions. The C-F bond is exceptionally strong and stable.[9] Degradation pathways almost invariably target weaker points in the molecule first.

However, under harsh basic conditions, a stepwise hydrolysis of the entire difluoromethyl group can occur. This would not be a direct C-F scission but rather a nucleophilic attack on the carbon atom, which could eventually lead to the formation of a formate derivative and the release of fluoride ions (F⁻). This phenomenon is more established for trifluoromethyl groups, which can be hydrolyzed to carboxylic acids under basic conditions.[10] Detection of fluoride ions in your aqueous waste would be evidence of this specific degradation pathway.

Troubleshooting Guide: Degradation Pathways

This table provides a quick reference for diagnosing and addressing common issues encountered during reactions involving 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene.

| Symptom / Observation | Potential Cause | Recommended Troubleshooting Actions & Verification |

| An unexpected peak in GC-MS or LC-MS with a mass corresponding to 2-bromo-4,6-dichlorophenol . | Acid-catalyzed hydrolysis of the difluoromethoxy ether linkage. | 1. Verification: Confirm the molecular weight and fragmentation pattern are consistent with the phenolic structure. 2. Action: Rerun the reaction under strictly anhydrous conditions. If an acid is necessary, switch to a Lewis acid in an aprotic solvent (e.g., AlCl₃ in DCM). Lower the reaction temperature. |

| Formation of a complex mixture of polar byproducts during a base-mediated reaction. | Nucleophilic Aromatic Substitution (SNAr) at multiple halogen positions. | 1. Verification: Use LC-MS to identify the molecular weights of the various byproducts, which will likely correspond to mono- and di-hydroxylated species. 2. Action: Reduce the reaction temperature and time. Use a stoichiometric amount of base rather than a large excess. Consider a weaker or sterically hindered base if the desired reaction allows. |

| Detection of fluoride ions (F⁻) in the aqueous phase after a reaction workup (especially under basic conditions). | Hydrolysis of the difluoromethyl group . | 1. Verification: Use a Fluoride Ion-Selective Electrode (ISE) to confirm and quantify the presence of F⁻. 2. Action: This indicates a fundamental degradation of the difluoromethoxy moiety. Employ milder basic conditions (e.g., K₂CO₃ instead of NaOH) or non-aqueous bases. Protect other functional groups if this pathway competes with the desired transformation. |

Visualizing the Degradation Pathways

The following diagrams illustrate the most probable mechanisms of degradation under acidic and basic conditions.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Caption: Competing degradation pathways under basic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of your compound under specific reaction conditions, we recommend performing the following control experiments.

Protocol 1: Stability Test Under Acidic Conditions

-

Setup: In a clean vial, dissolve 10 mg of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene in 1 mL of your reaction solvent.

-

Acid Addition: Add the same concentration of the acid (e.g., HCl, H₂SO₄) that you plan to use in your synthesis.

-

Reaction: Stir the mixture at your intended reaction temperature for a set period (e.g., 1, 4, and 24 hours).

-

Sampling & Analysis: At each time point, withdraw a small aliquot. Quench it with a mild base (e.g., saturated NaHCO₃ solution) and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Detection: Analyze the organic extract by GC-MS or LC-MS, specifically looking for the appearance of a peak corresponding to the mass of 2-bromo-4,6-dichlorophenol.

Protocol 2: Stability Test Under Basic Conditions

-

Setup: Dissolve 10 mg of the title compound in 1 mL of a solvent mixture that mimics your reaction environment.

-

Base Addition: Add the aqueous base (e.g., 1M NaOH) to be used in your main experiment.

-

Reaction: Stir at the target temperature, taking samples at regular intervals (e.g., 1, 4, and 24 hours).

-

Sampling & Analysis: Withdraw an aliquot, neutralize with a mild acid (e.g., 1M HCl), and extract with an organic solvent.

-

Detection: Analyze the organic layer by LC-MS to screen for the formation of hydroxylated substitution products. Analyze the aqueous layer with a fluoride ion-selective electrode to check for C-F bond hydrolysis.

Caption: A logical workflow for troubleshooting degradation.

References

-

Bergman, J., & Norrby, P. O. (2009). An improved method for assessing relative nucleophilic substitution reactivities of polychlorinated benzenes. Chemosphere, 75(1), 78-82. Available from: [Link]

- Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Fluorinated organics in the biosphere. Environmental Science & Technology, 31(9), 2445-2454.

-

Liu, J., & Lee, L. S. (2021). Aerobic Biotransformation and Defluorination of Fluoroalkylether Substances (ether PFAS): Substrate Specificity, Pathways, and Applications. Environmental Science & Technology, 55(8), 4997-5007. Available from: [Link]

-

Murphy, C. D. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Applied Sciences, 12(16), 8233. Available from: [Link]

- Murphy, C. D., & Schaffrath, C. (2001). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Journal of Applied Microbiology, 90(5), 765-773.

- Stancik, A. M. (2021). Thermal degradation kinetics of aromatic ether polymers.

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry. John Wiley & Sons.

- Britton, T. C. (1942). Simultaneous hydrolysis and ammonolysis of aryl halides. U.S. Patent No. 2,280,065. Washington, DC: U.S. Patent and Trademark Office.

-

Roberts, J. D., & Caserio, M. C. (2021). 14.7: Aryl Halides. Chemistry LibreTexts. Available from: [Link]

-

National Programme on Technology Enhanced Learning (NPTEL). Nucleophilic Aromatic Substitution. Available from: [Link]

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Available from: [Link]

-

Wikipedia contributors. (2023, November 27). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Vaia. (2023). Aryl Halide: Structure, Reaction & Example. Available from: [Link]

-

Liu, Z., & Anslyn, E. V. (2013). Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis. Journal of the American Chemical Society, 135(40), 15048–15051. Available from: [Link]

-

LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

- Cole, K. P., & Ritter, T. (2018). The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society, 140(32), 10265–10269.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66865742, 5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene. Available from: [Link]

-

Postigo, A. (2018). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Molecules, 23(10), 2639. Available from: [Link]

- Wang, X., & Zhu, C. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 26(4), 847–852.

- Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Gross, Z., & Saltsman, I. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 58(38), 13278-13281. Available from: [Link]

- Tang, X. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis.

-

ChemSrc. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene. Available from: [Link]

- Wu, J., et al. (2014). Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. CN Patent 103664511A.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 68015, (Difluoromethoxy)benzene. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 50997843, 5-Bromo-1-chloro-2,3-difluorobenzene. Available from: [Link]

-

LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]

-

Quora. (2018). How is the hydrolysis of benzene done?. Available from: [Link]

-

Fujisawa, S., et al. (2014). Interfacial Hydrolysis of Acetals on Protonated TEMPO-oxidized Cellulose Nanofibers. Scientific Reports, 4, 6153. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An improved method for assessing relative nucleophilic substitution reactivities of polychlorinated benzenes [diva-portal.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comparative Guide to the Synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

Abstract

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is a key structural motif in the development of novel agrochemicals and pharmaceuticals. The unique combination of a dense halogenation pattern and a difluoromethoxy group imparts specific lipophilic and electronic properties that are highly sought after in modern molecule design. This guide provides a comprehensive comparison of two viable synthetic strategies for this target molecule, offering detailed experimental protocols, comparative data, and expert analysis to aid researchers in selecting the most suitable method for their specific needs.

Introduction

The difluoromethoxy (OCF₂H) group has garnered significant attention in medicinal and agricultural chemistry. It is often considered a bioisostere of hydroxyl, thiol, or amine groups, capable of acting as a lipophilic hydrogen bond donor.[1][2] Its inclusion in a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2] The synthesis of molecules containing this functional group, particularly on a sterically hindered and electronically complex aromatic core like 5-bromo-1,3-dichloro-benzene, presents unique challenges. This document outlines and compares two primary synthetic approaches: a "Difluoromethylation Last" strategy and a "Difluoromethylation First" strategy.

Strategic Overview

Two logical and experimentally viable pathways for the synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene have been evaluated. The key difference lies in the sequence of introducing the bromine atom and the difluoromethoxy group.

Figure 1: High-level comparison of the two primary synthetic strategies.

Strategy 1: Difluoromethylation Last

This approach prioritizes the construction of the fully halogenated phenolic core, 4-bromo-2,6-dichlorophenol, followed by the final installation of the difluoromethoxy group. This strategy is advantageous if the key intermediate, 4-bromo-2,6-dichlorophenol, is readily available or can be synthesized with high purity.

Step 1.1: Synthesis of 4-Bromo-2,6-dichlorophenol

The synthesis begins with the regioselective bromination of commercially available 2,6-dichlorophenol. The hydroxyl group is a strong ortho-, para-director. Since the ortho positions are blocked by chlorine atoms, bromination is highly directed to the para position.

Figure 2: Workflow for the bromination of 2,6-dichlorophenol.

Experimental Protocol: Bromination of 2,6-Dichlorophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichlorophenol (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 eq.) to the solution. For radical initiation, a catalytic amount of AIBN can be added, although the reaction often proceeds without it due to the high activation of the phenol.[3]

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide by-product. The filtrate is then washed sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-bromo-2,6-dichlorophenol[4] can be purified by recrystallization or silica gel column chromatography to yield the final product.

Step 1.2: O-Difluoromethylation of 4-Bromo-2,6-dichlorophenol

With the phenolic precursor in hand, the difluoromethoxy group is introduced. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide. A robust method for this transformation utilizes sodium chlorodifluoroacetate.[5][6]

Figure 3: Workflow for O-Difluoromethylation using sodium chlorodifluoroacetate.

Experimental Protocol: O-Difluoromethylation

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-bromo-2,6-dichlorophenol (1.0 eq.) and cesium carbonate (Cs₂CO₃, 1.5 eq.).[5] Seal the flask and place it under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add dry N,N-dimethylformamide (DMF) and deionized water (e.g., in a ~8.5:1 ratio).[5] Stir the mixture.

-

Degassing: Degas the solution by bubbling nitrogen through it for approximately 1 hour.[5]

-

Reagent Addition: Add sodium chlorodifluoroacetate (2.8 eq.) in one portion under a positive flow of nitrogen.[5]

-

Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120 °C for 2 hours.[5] Vigorous bubbling should be observed as the reagent decarboxylates to form difluorocarbene.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to afford 5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene.

Strategy 2: Difluoromethylation First

This alternative strategy involves the early introduction of the difluoromethoxy group onto a simpler, commercially available starting material, 2,6-dichlorophenol. The final step is a regioselective bromination of the resulting ether.

Step 2.1: Synthesis of 1,3-Dichloro-2-(difluoromethoxy)benzene

This step is mechanistically identical to Step 1.2, but starts with the more readily available 2,6-dichlorophenol. The same protocol using sodium chlorodifluoroacetate can be applied.

Experimental Protocol: O-Difluoromethylation of 2,6-Dichlorophenol

This protocol follows the same procedure as described in Step 1.2, substituting 2,6-dichlorophenol for 4-bromo-2,6-dichlorophenol. All other reagent stoichiometry and conditions remain the same.

Step 2.2: Bromination of 1,3-Dichloro-2-(difluoromethoxy)benzene

The final step is the electrophilic bromination of the difluoromethyl ether intermediate. The difluoromethoxy group, like an ethoxy group, is an ortho-, para-director.[3] Due to the significant steric hindrance from the two ortho-chlorine atoms, the incoming electrophile (Br⁺) is strongly directed to the para position (C-5).

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: Dissolve 1,3-dichloro-2-(difluoromethoxy)benzene (1.0 eq.) in a suitable solvent like carbon tetrachloride or chloroform in a round-bottom flask.

-

Reagent Addition: Add N-bromosuccinimide (NBS, 1.0-1.1 eq.).

-

Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., to reflux) to increase the rate.[3] Monitor the reaction by GC or TLC.

-

Work-up: Upon completion, cool the mixture if heated, and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product, 5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene, can be purified by column chromatography or recrystallization.

Performance Comparison

| Parameter | Strategy 1: Difluoromethylation Last | Strategy 2: Difluoromethylation First | Rationale & Analysis |

| Starting Material | 2,6-Dichlorophenol | 2,6-Dichlorophenol | Both strategies start from the same readily available and inexpensive chemical. |

| Number of Steps | 2 | 2 | Both are two-step syntheses. |

| Key Intermediate | 4-Bromo-2,6-dichlorophenol | 1,3-Dichloro-2-(difluoromethoxy)benzene | The stability and ease of purification of these intermediates can influence the overall process efficiency. |

| Regioselectivity | Step 1.1: High (para-bromination) | Step 2.2: High (para-bromination) | In both strategies, the key C-Br bond formation is highly selective due to strong directing group effects and steric hindrance at the ortho positions.[3] |

| Key Challenge | Handling of the potentially less stable, multifunctional 4-bromo-2,6-dichlorophenol during the high-temperature difluoromethylation. | The difluoromethoxy group slightly deactivates the ring, potentially requiring harsher conditions for the final bromination step compared to a simple ethoxy analog. | |

| Overall Yield | Dependent on the efficiency of both steps. Bromination yields are typically high. Difluoromethylation yields can be moderate to good.[5] | Dependent on the efficiency of both steps. Difluoromethylation of the simpler phenol may be higher yielding. Bromination yields are generally high. | Strategy 2 may offer a slight advantage in overall yield as the potentially sensitive difluoromethylation is performed on a simpler, more robust substrate. |

| Purification | Two chromatographic purifications are likely required. | Two chromatographic purifications are likely required. | Purification complexity is expected to be similar for both routes. |

Conclusion and Recommendation

Both "Difluoromethylation Last" (Strategy 1) and "Difluoromethylation First" (Strategy 2) represent viable and effective methods for the synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene.

Strategy 1 is robust and relies on a predictable final step. Its primary advantage is that the sensitive difluoromethylation reaction is the final transformation, potentially simplifying the overall process if the brominated phenol intermediate is commercially available or can be synthesized and purified efficiently.

Strategy 2 may be more efficient on a larger scale. It utilizes a simpler substrate for the potentially lower-yielding difluoromethylation step, which could lead to a higher overall throughput. The final bromination step is expected to be high-yielding and highly regioselective, providing a clean route to the final product.

For laboratory-scale synthesis, the choice between the two strategies may depend on the availability and cost of the 4-bromo-2,6-dichlorophenol intermediate. For process development and scale-up, Strategy 2 is likely the more advantageous approach due to the potentially higher yield and robustness of performing the difluoromethylation on a less complex substrate.

References

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(7), 2092-2095. [Link]

-

Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180. [Link]

-

Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]

-

PubChem. (n.d.). 2,6-Dibromophenol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Naveen, S., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. IUCrData, 5(8). [Link]

-

PubChem. (n.d.). 4-Bromo-2,6-dichlorophenol. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

-

Hu, J., et al. (2014). Chlorodifluoromethyl phenyl sulfone: a novel non-ozone-depleting substance-based difluorocarbene reagent for O- and N-difluoromethylations. Chemical Communications, 50(56), 7496-7499. [Link]

-

Raiford, C., et al. (1933). The Action of Bromine on 2-Chlorophenol and Some of its Derivatives. Journal of the American Chemical Society, 55(5), 2125–2131. [Link]

-

ResearchGate. (n.d.). Difluoromethylation of Phenols. Retrieved February 23, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of 4-bromo-2,6-difluorophenol. Retrieved February 23, 2026, from [Link]

- Becker, H., et al. (1973). Organicum. Practical Handbook of Organic Chemistry. Addison-Wesley Pub. Co.

- U.S. Patent No. 4,223,166. (1980). Process for producing 4-bromo-2-chlorophenols.

- U.S. Patent No. GB2044246A. (1980). Process for producing 4-bromo-2,5-dichlorophenol.

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved February 23, 2026, from [Link]

- U.S. Patent No. 4,210,766. (1980). Process for producing 2-halo-4-bromophenols.

-

PubChemLite. (n.d.). 4-bromo-2,6-dichlorophenol. Retrieved February 23, 2026, from [Link]

-

Arnold, W. A., & McNeill, K. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Physical Chemistry Chemical Physics, 23(34), 18455-18465. [Link]

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved February 23, 2026, from [Link]

- Kaszynski, P., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 126(4), 541-548.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Molloy, J. J., et al. (2020). Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society, 142(28), 12386-12394. [Link]

-

YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]

- Ni, C., & Hu, J. (2016). Metal-Catalyzed Direct Difluoromethylation Reactions.

-

Bandar, J. S., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Journal of the American Chemical Society, 144(12), 5361-5367. [Link]

-

Arnold, W. A., & McNeill, K. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. RSC Publishing. [Link]

-

TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene and 5-Bromo-1,3-dichloro-2-fluorobenzene in Agrochemical Synthesis

In the competitive landscape of agrochemical research and development, the selection of building blocks is a critical determinant of the final product's efficacy, safety, and economic viability. Among the myriad of halogenated benzene derivatives, 5-Bromo-1,3-dichloro-2-fluorobenzene has established itself as a valuable intermediate in the synthesis of a range of pesticides.[1][2] This guide provides an in-depth comparison of this well-documented compound with its close analogue, 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene, a molecule with the potential for novel applications. While direct comparative data for the latter is scarce, this document will leverage established principles of physical organic chemistry and known synthetic methodologies to provide a scientifically grounded projection of its performance characteristics.

This guide is intended for researchers, scientists, and drug development professionals in the agrochemical sector, offering a comprehensive analysis of the synthesis, reactivity, and potential applications of these two key intermediates.

Introduction to the Contenders

Both 5-Bromo-1,3-dichloro-2-fluorobenzene and its difluoromethoxy counterpart share a common 5-bromo-1,3-dichlorobenzene core, a scaffold that offers multiple reaction sites for further chemical elaboration. The key distinction lies in the nature of the substituent at the 2-position: a single fluorine atom versus a difluoromethoxy group (-OCF₂H). This seemingly subtle difference has profound implications for the electronic properties of the aromatic ring, which in turn dictates its reactivity in crucial synthetic transformations.

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0) is a well-characterized light yellow liquid that serves as a key intermediate in the production of various pesticides and herbicides.[1][3] Its utility is underscored by its role in the synthesis of isoxazoline derivatives with insecticidal and acaricidal properties.[1]

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene , while less documented in publicly available literature, represents an intriguing alternative. The difluoromethoxy group is known to be a moderate electron acceptor, influencing the reactivity of the aromatic ring in a manner distinct from a simple fluoro substituent.[4][5]

Physicochemical Properties: A Comparative Overview

A thorough understanding of the physicochemical properties of these intermediates is essential for their effective use in synthesis. The following table summarizes the known and predicted properties of both compounds.

| Property | 5-Bromo-1,3-dichloro-2-fluorobenzene | 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene (Predicted) |

| CAS Number | 17318-08-0[3] | Not available |

| Molecular Formula | C₆H₂BrCl₂F[6] | C₇H₃BrCl₂F₂O[7] |

| Molecular Weight | 243.89 g/mol [6] | 292.91 g/mol |

| Appearance | Light yellow liquid[1] | Colorless to light yellow liquid or solid |

| Boiling Point | 234°C[1] | Higher than the fluoro-analogue |

| Density | 1.823 g/cm³[1] | Higher than the fluoro-analogue |

| Solubility | Insoluble in water, soluble in common organic solvents | Similar to the fluoro-analogue |

Synthesis of the Intermediates

The synthetic accessibility of a building block is a key consideration in its practical application. While the synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene is well-established, a plausible route for its difluoromethoxy analogue can be proposed based on modern difluoromethylation methodologies.

Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene

A common and efficient method for the preparation of 5-Bromo-1,3-dichloro-2-fluorobenzene involves a Sandmeyer-type reaction starting from 3,5-dichloro-4-fluoroaniline.[2][8] This multi-step process is amenable to industrial scale-up.

Experimental Protocol: Synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene

Materials:

-

3,5-dichloro-4-fluoroaniline

-

98% Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

48% Hydrobromic acid (HBr)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Diazotization: Slowly add 3,5-dichloro-4-fluoroaniline to concentrated sulfuric acid at a temperature maintained below 5°C. To this solution, add a solution of sodium nitrite in water dropwise, ensuring the temperature remains low. Allow the reaction to proceed for 2.5 hours to form the diazonium salt.[2]

-

Sandmeyer Reaction: In a separate flask, prepare a hot solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the hot CuBr/HBr mixture. Maintain the temperature to allow for the substitution reaction to complete.[2]

-

Work-up and Purification: After cooling, extract the product with dichloromethane. Wash the organic layer with an alkaline solution and then with water. Dry the organic layer and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 5-bromo-1,3-dichloro-2-fluorobenzene.[2]

Caption: Synthetic pathway for 5-Bromo-1,3-dichloro-2-fluorobenzene.

Proposed Synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

A potential synthetic route to 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene would likely start from the corresponding phenol, 4-bromo-2,6-dichlorophenol. This phenol can then be subjected to a difluoromethylation reaction. Several reagents are available for this transformation, with sodium chlorodifluoroacetate being a common and effective choice.[9]

Proposed Experimental Protocol: Synthesis of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

Materials:

-

4-bromo-2,6-dichlorophenol

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

A suitable base (e.g., potassium carbonate)

-

A high-boiling polar aprotic solvent (e.g., DMF or NMP)

Procedure:

-

Preparation: In a reaction vessel, combine 4-bromo-2,6-dichlorophenol, an excess of sodium chlorodifluoroacetate, and a suitable base in a high-boiling polar aprotic solvent.

-

Reaction: Heat the mixture to a high temperature (typically >100°C) to effect the difluoromethylation. The reaction proceeds via the in situ generation of difluorocarbene (:CF₂), which then inserts into the O-H bond of the phenol.

-

Work-up and Purification: After completion of the reaction (monitored by TLC or GC-MS), cool the mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry, and concentrate. The crude product would likely require purification by column chromatography or distillation.

Caption: Proposed synthetic pathway for 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene.

Comparative Reactivity in Agrochemical Synthesis

The bromine atom on both molecules serves as a versatile handle for introducing further complexity, most commonly through palladium-catalyzed cross-coupling reactions. The electronic nature of the substituent at the 2-position, however, will influence the reactivity of the aromatic ring in other key transformations, such as nucleophilic aromatic substitution (SNAr).

Electronic Effects of the Fluoro and Difluoromethoxy Groups

-

Fluoro Group (-F): The fluorine atom exerts a strong -I (inductive) effect due to its high electronegativity, and a +M (mesomeric) effect due to its lone pairs. In the context of nucleophilic aromatic substitution, the strong inductive effect dominates, activating the ring towards nucleophilic attack.[10]

-

Difluoromethoxy Group (-OCF₂H): The -OCF₂H group is also electron-withdrawing, but its electronic effects are more nuanced. It exhibits a moderate inductive withdrawal (-I) and a weak resonance donation (+M). Overall, it is considered a moderate electron acceptor.[4][5]

The following table summarizes the Hammett constants, which quantify the electronic effects of these substituents.

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

| -F | +0.52 | -0.31 | Strongly electron-withdrawing |

| -OCF₂H | +0.22 | +0.07 | Moderately electron-withdrawing[4] |

Application in the Synthesis of Pyrazole Carboxamide Insecticides

A significant application of fluorinated benzene derivatives in agrochemical synthesis is in the preparation of pyrazole carboxamide insecticides, a class of compounds that includes commercial products like chlorantraniliprole.[11] These insecticides are potent and selective, making them valuable tools for crop protection. The synthesis of these molecules often involves the coupling of a substituted aniline with a pyrazole carboxylic acid.

In a hypothetical scenario, both 5-bromo-1,3-dichloro-2-fluorobenzene and its difluoromethoxy analogue could serve as precursors to the required aniline intermediate via a Buchwald-Hartwig amination or a similar N-arylation reaction. The subsequent reactivity of the aniline in the amide bond formation would be influenced by the electronic nature of the 2-substituent.

Caption: Generalized workflow for the synthesis of pyrazole carboxamide insecticides.

The more electron-withdrawing nature of the fluoro-substituted aniline would likely make it slightly less nucleophilic than the difluoromethoxy-substituted aniline. This could translate to a need for more forcing conditions or longer reaction times for the amide coupling step. However, the final properties of the resulting insecticide would also be influenced by the 2-substituent, potentially leading to differences in biological activity, metabolic stability, and other key parameters.

Conclusion and Future Outlook

5-Bromo-1,3-dichloro-2-fluorobenzene is a proven and versatile building block in agrochemical synthesis, with well-established synthetic routes and a track record of successful application. Its difluoromethoxy analogue, while currently less explored, presents an exciting opportunity for the development of new active ingredients.

The moderately electron-withdrawing nature of the difluoromethoxy group offers a different electronic profile compared to the strongly withdrawing fluoro group. This could be strategically employed to fine-tune the properties of the final agrochemical product. The proposed synthetic route to 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene appears feasible with modern synthetic methods.

Further research is warranted to fully elucidate the synthetic utility and potential benefits of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene. Direct comparative studies of its reactivity in key transformations, alongside the evaluation of the biological activity of the resulting agrochemicals, will be crucial in determining its place in the agrochemical R&D pipeline. The insights provided in this guide offer a solid foundation for such investigations.

References

- Vertex AI Search. (2025, April 3).

- Zhang, S., et al. (n.d.). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)

- Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22, 10-16.

- BenchChem. (2025). Application of 5-Bromo-1,3-dichloro-2-ethoxybenzene in Agrochemical Development.

- MDPI. (2023, January 5). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.

- MDPI. (2025, July 18).

- Elsevier. (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.

- ResearchGate. (2026, January 7). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- Journal of Organic and Pharmaceutical Chemistry. (2024, December 3). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.

- MilliporeSigma. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0.

- ChemicalBook. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis.

- PubChem. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- PubChem. (n.d.). 5-Bromo-1-chloro-2,3-difluorobenzene.

- PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module.

- Organic Syntheses. (2024, October 5).

- ResearchGate. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism.

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Vertex AI Search. (2025, April 3).

- Hubei Aoks Bio-tech Co.,Ltd. (n.d.). 5-Bromo-1, 3-Dichloro-2-Fluorobenzene CAS 17318-08-0 for Organic Synthesis.

- ChemicalBook. (2025, November 4). 5-Bromo-1,3-dichloro-2-fluorobenzene | 17318-08-0.

- PubChemLite. (n.d.). 5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene.

- Alfa Chemistry. (n.d.).

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.

- ECHEMI. (n.d.). 104197-13-9, 4-BROMO-2,6-DIFLUOROPHENOL Formula.

- ChemicalBook. (2025, July 24). 4-Bromo-2,6-difluorophenol | 104197-13-9.

- Quora. (2016, July 9). Is fluorobenzene more reactive than benzene?.